tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate
CAS No.: 1628258-93-4
Cat. No.: VC11725156
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1628258-93-4 |
---|---|
Molecular Formula | C11H22N2O2 |
Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate |
Standard InChI | InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m0/s1 |
Standard InChI Key | ZGIHBYXILBKXGA-DTWKUNHWSA-N |
Isomeric SMILES | C[C@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N |
SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)N |
Canonical SMILES | CC1C(CCCN1C(=O)OC(C)(C)C)N |
Introduction
Synthesis and Manufacturing Methods
The synthesis of tert-butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate involves multi-step strategies to achieve regioselective functionalization and stereocontrol. Patents and technical literature highlight two primary approaches:
Carbamate Deprotection Strategy
A method described in WO2009133778A1 involves selective deprotection of carbamate groups. Starting from tert-butyl 3-(alkoxycarbonylamino)piperidine-1-carboxylate, a base-mediated reaction selectively removes the alkoxycarbonyl group from the 3-position amine while retaining the Boc group at the 1-position. Reaction conditions typically include:
Parameter | Details |
---|---|
Temperature | 50–120°C |
Reaction Time | 30 minutes to 5 hours |
Base | Alkali metal hydroxides (e.g., NaOH) |
This method yields the target compound in high purity (≥95% by HPLC), with the stereochemistry preserved through careful control of reaction kinetics .
Stereoselective Amination
KR20220028206A outlines a route for analogous compounds using chiral auxiliaries or catalysts to install the (2S,3R) configuration. For example, enzymatic resolution or asymmetric hydrogenation of precursor imines ensures enantiomeric excess (ee) >98%. Key steps include:
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Piperidine Ring Formation: Cyclization of δ-amino ketones via reductive amination.
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Methyl Group Introduction: Alkylation at C2 using methyl iodide under basic conditions.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in tetrahydrofuran (THF).
Physical and Chemical Properties
The compound’s physicochemical profile is derived from structural analogs and computational predictions:
Property | Value/Description |
---|---|
Melting Point | 98–102°C (predicted) |
Solubility | Soluble in DCM, THF; sparingly in water |
LogP (Partition Coefficient) | 1.8 (indicative of moderate lipophilicity) |
Spectroscopic Data | <sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 1.44 (s, 9H, Boc), 1.20 (d, 3H, CH<sub>3</sub>), 3.10–3.40 (m, piperidine H) |
The Boc group’s tert-butyl moiety contributes to thermal stability, with decomposition observed above 200°C.
Comparative Analysis with Related Compounds
tert-Butyl (2S,3R)-3-amino-2-methylpiperidine-1-carboxylate differs from analogs in steric and electronic properties:
Compound | CAS | Molecular Formula | Key Differences |
---|---|---|---|
Benzyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | 912451-60-6 | C<sub>14</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub> | Benzyl ester vs. Boc group |
(2S,5R)-Benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | - | C<sub>19</sub>H<sub>28</sub>N<sub>2</sub>O<sub>4</sub> | Substituent position (C5 vs. C3) |
The Boc group’s bulkiness in the target compound reduces metabolic degradation compared to benzyl-protected analogs.
Future Research Directions
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Synthetic Optimization: Developing continuous-flow systems to improve yield and scalability.
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Biological Profiling: Screenings against kinase and GPCR targets to identify therapeutic potential.
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Crystallographic Studies: Resolving X-ray structures to elucidate binding modes in enzyme complexes.
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